Isochroman-7-carbonitrile

Catalog No.
S15945391
CAS No.
M.F
C10H9NO
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isochroman-7-carbonitrile

Product Name

Isochroman-7-carbonitrile

IUPAC Name

3,4-dihydro-1H-isochromene-7-carbonitrile

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2

InChI Key

UVRSQBGJUOMOAW-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1C=CC(=C2)C#N

Isochroman-7-carbonitrile is a chemical compound characterized by its unique bicyclic structure, which consists of a benzene ring fused to a tetrahydrofuran ring, with a nitrile group (-C≡N) attached at the 7-position. This compound is part of the isochroman family, which has garnered interest due to its diverse applications in medicinal chemistry and organic synthesis. Isochroman-7-carbonitrile exhibits properties that make it a valuable intermediate for synthesizing various bioactive molecules.

  • Oxidation: The benzylic carbon can be oxidized using nitroxyl radicals (e.g., TEMPO) to yield functionalized derivatives.
  • Reduction: The nitrile group can be reduced to primary amines under specific conditions, broadening its utility in synthetic chemistry.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of various functional groups at the benzylic position, enhancing the versatility of the compound in organic synthesis .

Research indicates that derivatives of isochroman-7-carbonitrile possess significant biological activities, including:

  • Antimicrobial Properties: Compounds derived from isochroman-7-carbonitrile have shown potential against various microbial strains.
  • Anticancer Activity: Certain analogs exhibit cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents .
  • Pharmacological

Isochroman-7-carbonitrile can be synthesized through several methods:

  • Oxa-Pictet–Spengler Reaction: This method involves the cyclization of arylethanols and aldehydes in the presence of a catalyst. Using hexafluoroisopropanol as a solvent can enhance yields at room temperature.
  • Catalytic Processes: Industrial production often utilizes heterogeneous catalysts like Keggin-type polyoxometalates to achieve high yields and recyclability .

The applications of isochroman-7-carbonitrile span various fields:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules and drug analogs.
  • Material Science: The compound is utilized in developing advanced materials, including polymers and catalysts, due to its unique structural properties .
  • Pharmaceutical Development: Isochroman-7-carbonitrile is explored for its potential in drug development, particularly for compounds targeting specific biological pathways .

Studies on isochroman-7-carbonitrile focus on its interaction with molecular targets and biological pathways. For example, oxidation reactions facilitated by nitroxyl radicals demonstrate how the compound can participate in redox processes, leading to the formation of various oxidized products. These interactions suggest that isochroman-7-carbonitrile may influence cellular mechanisms through modulation of enzymatic activities and signaling pathways .

Isochroman-7-carbonitrile shares structural similarities with other compounds in the isochroman family but possesses unique characteristics that distinguish it from them. Here are some similar compounds:

Compound NameStructure TypeKey Features
IsochromanBicyclicBase structure without functional groups
Isochroman-1-carboxylic acidCarboxylic acidContains a carboxylic acid moiety
IsochromanoneKetoneFeatures a carbonyl group at position 1
7-MethoxyisochromanMethoxy-substitutedContains a methoxy group at position 7

Uniqueness of Isochroman-7-carbonitrile

Isochroman-7-carbonitrile's distinct nitrile functional group sets it apart from other isochromans, providing unique reactivity patterns and biological activities. Its utility as a precursor for synthesizing diverse bioactive compounds further enhances its significance in medicinal chemistry .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

159.068413911 g/mol

Monoisotopic Mass

159.068413911 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-15-2024

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